molecular formula C14H11N7O2S B2446204 2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1904020-27-4

2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B2446204
CAS No.: 1904020-27-4
M. Wt: 341.35
InChI Key: XDZUMWSTGXNBTM-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar triazole compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as X-ray crystallography . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point, solubility, and spectral data can provide valuable information about the compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the potential for synthesizing various heterocyclic compounds, including thiazolo, triazolo-pyrimidines, and pyrimido-triazine derivatives. These compounds are created through reactions involving alkylation, cyclisation, and desulphunisation processes. For instance, the S-alkyl derivatives can be converted into thiazolo and triazolo pyrimidine derivatives through a series of chemical reactions and spectral studies, showcasing the compound's versatility in creating diverse heterocyclic structures (Haiza et al., 2000).

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds with potential antibacterial and antimicrobial properties. For example, synthesis techniques involving reactions with ethyl N-[bis(methylthio)methylene]amino acetate have led to the formation of new thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006).

Antitumor and Pharmacokinetic Studies

In the field of oncology, this compound has been investigated for its antitumor activity and pharmacokinetic properties. For example, research on 8-carbamoyl-3-methyl-imidazo derivatives, which are structurally related, has revealed significant antitumor activity against various murine tumors, demonstrating the potential of these compounds in cancer research (Stevens et al., 1987).

Pharmaceutical Applications

Research into the synthesis of imidazo and triazolopyridines from dithioesters showcases the pharmaceutical applications of these compounds. The methodology used offers several advantages like mild conditions and high yields, indicating the compound's role in efficient drug synthesis (Ramesha et al., 2016).

Insecticidal Properties

The compound has been explored for its potential use in agriculture as an insecticidal agent. Studies have shown that certain derivatives can be synthesized to act as potent insecticidal agents, offering new avenues for pest control (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of triazole compounds is related to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

Safety and Hazards

The safety and hazards associated with the compound depend on various factors such as its physical and chemical properties, how it is used, and the extent of exposure . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions in the research of triazole compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

2-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c22-13(9-6-16-14(23)17-9)15-7-12-19-18-11-4-3-8(20-21(11)12)10-2-1-5-24-10/h1-6H,7H2,(H,15,22)(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZUMWSTGXNBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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